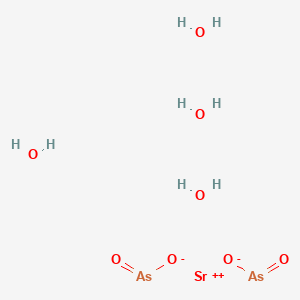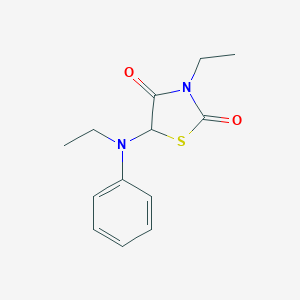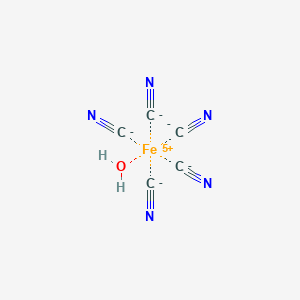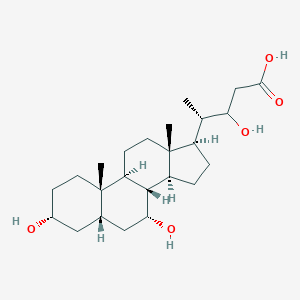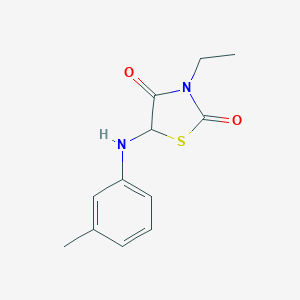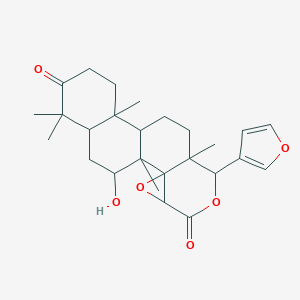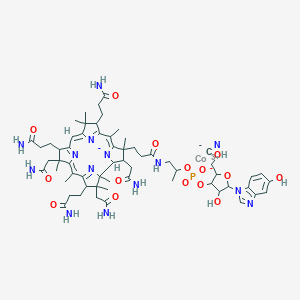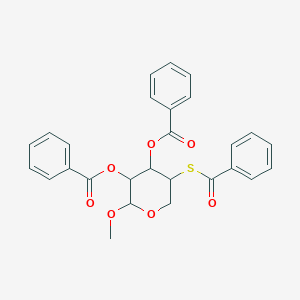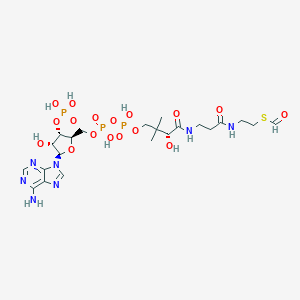![molecular formula C20H15N3O6S B227560 4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid, also known by its chemical name TDZD-8, is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a key regulator of several signaling pathways, including the Wnt signaling pathway, which plays a critical role in embryonic development and tissue homeostasis. TDZD-8 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurological disorders.
Wirkmechanismus
TDZD-8 exerts its effects by inhibiting GSK-3β, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, TDZD-8 activates the Wnt signaling pathway, which plays a critical role in embryonic development and tissue homeostasis. TDZD-8 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TDZD-8 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. TDZD-8 has also been shown to improve insulin sensitivity, reduce glucose levels, and have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
TDZD-8 is a potent inhibitor of GSK-3β and has been extensively studied in preclinical models of various diseases. However, the synthesis of TDZD-8 is a complex process that requires expertise in organic chemistry. In addition, TDZD-8 has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
TDZD-8 has potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurological disorders. Future research should focus on further elucidating the mechanism of action of TDZD-8 and its effects on various signaling pathways. In addition, clinical trials are needed to establish the safety and efficacy of TDZD-8 in humans.
Synthesemethoden
TDZD-8 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis of TDZD-8 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
TDZD-8 has been extensively studied in preclinical models of various diseases. In cancer research, TDZD-8 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In diabetes research, TDZD-8 has been shown to improve insulin sensitivity and reduce glucose levels. In neurological disorder research, TDZD-8 has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
Produktname |
4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid |
|---|---|
Molekularformel |
C20H15N3O6S |
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
4-[[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |
InChI |
InChI=1S/C20H15N3O6S/c24-16-13-3-1-2-4-14(13)17(25)22(16)9-10-23-18(26)15(30-20(23)29)21-12-7-5-11(6-8-12)19(27)28/h1-8,15,21H,9-10H2,(H,27,28) |
InChI-Schlüssel |
ZJLUHPHWSNWDJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C(SC3=O)NC4=CC=C(C=C4)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C(SC3=O)NC4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



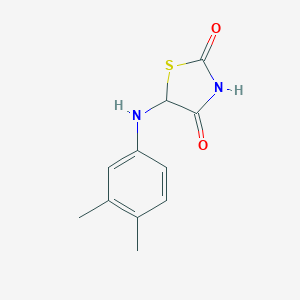
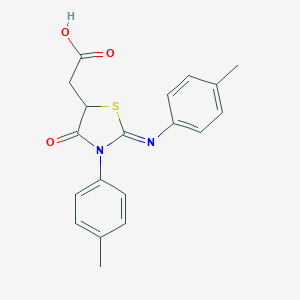

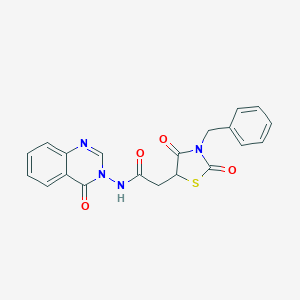
![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)
